REACTION_CXSMILES
|
OC1C=CC(C(C)C#N)=CC=1.[N+]([O-])(O)=O.[N+:16]([C:19]1[CH:20]=[C:21]([CH:26]([CH3:29])[C:27]#[N:28])[CH:22]=[CH:23][C:24]=1[OH:25])([O-])=O.[H][H]>C(O)(=O)C.C(O)C.[Pd]>[NH2:16][C:19]1[CH:20]=[C:21]([CH:26]([CH3:29])[C:27]#[N:28])[CH:22]=[CH:23][C:24]=1[OH:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C#N)C
|
Name
|
3-nitro-4-hydroxyphenyl-propionitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1O)C(C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1O)C(C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |